5-溴-2-氰基-3-氟苯磺酰氯

描述

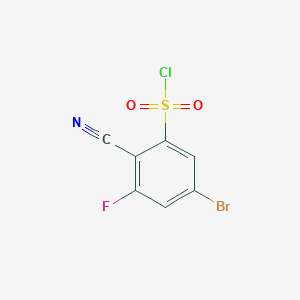

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S and a molecular weight of 298.52 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes.

科学研究应用

氟化吡啶的合成

氟化吡啶因其独特的物理、化学和生物学性质而备受关注。 氟原子作为强吸电子基团的存在,使这些化合物与它们的氯化和溴化类似物相比,碱性和反应活性降低 。5-溴-2-氰基-3-氟苯磺酰氯可用于合成氟化吡啶,氟化吡啶在新型药物和农用化学品的开发中具有重要价值。 这些化合物在结构中引入氟原子后,发现其物理、生物和环境性能得到改善 .

放射生物学和成像剂

在放射生物学领域,18F-取代吡啶的合成因其作为成像剂的潜在用途而备受关注。这些试剂可用于癌症和其他生物学应用的局部放射治疗。 5-溴-2-氰基-3-氟苯磺酰氯可以作为合成这些18F-取代吡啶的前体,为创建用于先进医学成像技术的化合物提供途径 .

农业产品开发

在寻找具有增强性能的新型农业产品时,将氟原子引入先导结构是一种常见的修饰方法。5-溴-2-氰基-3-氟苯磺酰氯可用于合成含氟芳香族化合物,这些化合物在商业化农业活性成分中很常见。 这些修饰可以导致具有更好的物理、生物和环境特性的化合物 .

制药行业

大约10%的用于医疗治疗的药物含有氟原子。5-溴-2-氰基-3-氟苯磺酰氯在制药行业的应用可能有助于发现和开发新型氟化药物候选物。 氟原子带来的独特性质使这些化合物在治疗应用中具有很高的价值 .

先进氟化技术

该化合物可以在氟化技术的进步中发挥作用。随着氟化合成砌块和有效氟化试剂的可获得性不断提高,5-溴-2-氰基-3-氟苯磺酰氯可以成为合成各种氟化化学品的关键组成部分。 这一进步对于快速开发氟化学领域的新化合物至关重要 .

杂环的合成

杂环化合物是药物化学的基石,引入氟原子可以显著改变其药理学特征5-溴-2-氰基-3-氟苯磺酰氯可用于合成各种杂环,可能导致具有新生物活性的化合物的产生 .

作用机制

Target of Action

Sulfonyl chloride compounds are generally used as intermediates in organic synthesis due to their reactivity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound . For instance, sulfonyl chlorides are typically stored under inert atmosphere at low temperatures to maintain their stability .

生化分析

Biochemical Properties

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by covalently modifying the active site. Additionally, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can react with amino acid residues like lysine and cysteine, leading to the formation of stable sulfonamide and thioether linkages, respectively .

Cellular Effects

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have persistent effects on cellular function, with some modifications remaining stable for extended periods .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .

Metabolic Pathways

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular binding proteins .

Subcellular Localization

The subcellular localization of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 5-bromo-2-cyano-3-fluorobenzene with chlorosulfonic acid. The reaction is carried out

生物活性

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, including antibacterial, antiviral, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is characterized by the following structural features:

- Bromine (Br) and Fluorine (F) substituents which enhance its reactivity.

- A sulfonyl chloride group that contributes to its electrophilic nature.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzene-sulfonamides have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of halogen substituents like bromine has been linked to increased potency in inhibiting cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 5-Bromo-2-cyano... | TBD | Various Cancer Cell Lines |

| Meridianin E | 0.05 | Colon Cancer |

| Compound 3b | 0.009 | Melanoma |

2. Antiviral Activity

The sulfonyl chloride moiety is known to interact with viral enzymes, potentially inhibiting their activity. Compounds similar to 5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride have demonstrated effectiveness against viruses such as SARS-CoV-2 by targeting specific viral proteins involved in RNA capping .

3. Anti-inflammatory Properties

In vitro studies have shown that certain sulfonamide derivatives can inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory effects. This activity is important for conditions characterized by excessive inflammation .

The mechanisms through which 5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride exerts its biological effects include:

- Enzyme Inhibition : Compounds with a sulfonamide group can act as competitive inhibitors for various enzymes involved in metabolic pathways.

- Cellular Uptake : The presence of halogens may enhance the lipophilicity of the compound, facilitating cellular uptake and subsequent biological activity.

Case Studies

- Anticancer Efficacy : A study examining the effects of related compounds on P388 murine leukemia cells showed that modifications in the benzene ring structure significantly affected cytotoxicity, with halogenated variants demonstrating enhanced activity .

- Antiviral Screening : In a screening against SARS-CoV nsp14 methyltransferase, related compounds exhibited IC50 values ranging from 0.6 µM to 2.1 µM, indicating a promising avenue for further research into the antiviral potential of sulfonamide derivatives .

属性

IUPAC Name |

5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOHVHCTOUQDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。